

# Effective Application of cGAMP Diammonium Salt as a Vaccine Adjuvant in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | cGAMP diammonium |           |
| Cat. No.:            | B8210205         | Get Quote |

### **Application Notes and Protocols for Researchers**

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic GMP-AMP (cGAMP) diammonium salt is a potent activator of the Stimulator of Interferon Genes (STING) pathway, making it a promising adjuvant for vaccines. [1][2][3] Activation of the STING pathway in antigen-presenting cells (APCs) initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. [3][4] This innate immune response is crucial for enhancing the adaptive immune response to vaccine antigens, promoting both robust antibody production and T-cell mediated immunity. These application notes provide detailed protocols for the effective use of **cGAMP diammonium** salt as a vaccine adjuvant in murine models, based on established research.

### **Key Considerations for Using cGAMP Diammonium Salt:**

- Isoforms: Both 2'3'-cGAMP and 3'3'-cGAMP isoforms are potent adjuvants that can enhance antigen-driven expansion and functional maturation of CD8+ T cells.
- Formulation: cGAMP can be used as a soluble adjuvant or incorporated into delivery systems like lipid nanoparticles (LNPs) for mRNA vaccines. Co-formulation with other adjuvants, such as saponins (e.g., Quil-A), can have a synergistic effect, particularly in aged mice.



- Route of Administration: The route of administration significantly impacts the immune response. Intranasal, cutaneous, and intradermal routes have been shown to be effective.
- Dosage: The optimal dose of cGAMP can vary depending on the vaccine formulation, antigen, and mouse model. Doses in the range of 1-12 μg per mouse have been reported to be effective.
- Stability and Handling: **cGAMP diammonium** salt should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), kept sealed and away from moisture. Some synthetic analogs of cGAMP have been developed to have increased stability against degradation by enzymes like poxins.

### **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on the use of cGAMP as a vaccine adjuvant in murine models.

Table 1: Effect of cGAMP on Antibody and T-Cell Responses in Aged Mice (Influenza Vaccine)



| Adjuvant<br>Group           | Route | Survival Rate<br>(%) | Vaccine-<br>Specific IgG<br>(Day 14)  | Vaccine-<br>Specific IgG2a<br>(Day 14) |
|-----------------------------|-------|----------------------|---------------------------------------|----------------------------------------|
| Unadjuvanted                | ID    | 22                   | ~3-4 fold<br>increase over<br>naive   | ~3-4 fold<br>increase over<br>naive    |
| 5 μg cGAMP                  | ID    | 0                    | ~3-4 fold<br>increase over<br>naive   | ~3-4 fold<br>increase over<br>naive    |
| 5 μg Quil-A                 | ID    | 75                   | ~10-30 fold<br>increase over<br>naive | ~7 fold increase<br>over naive         |
| 5 μg cGAMP + 5<br>μg Quil-A | ID    | 80-100               | ~2 orders of magnitude increase       | ~2 orders of magnitude increase        |
| 5 μg cGAMP + 5<br>μg Quil-A | IM    | 80-100               | ~2 orders of magnitude increase       | ~2 orders of magnitude increase        |

Data synthesized from a study on aged mice immunized with a subunit influenza vaccine.

Table 2: Adjuvant Effect of cGAMP in MNP-Vaccinated Young Adult Mice (Influenza Vaccine)

| Adjuvant Group (in MNP)  | Geometric Mean Titer<br>(GMT) HAI (Day 14) | GMT HAI (Day 28) |
|--------------------------|--------------------------------------------|------------------|
| Vaccine alone            | -                                          | -                |
| High-dose cGAMP only     | 10                                         | 34.8             |
| Quil-A + high-dose cGAMP | 30.3                                       | 105.5            |

Data from a study using dissolving microneedle patches (MNPs) in 10-week-old BALB/c mice.

Table 3: cGAMP Adjuvant Effects with Ovalbumin (OVA) Antigen



| Adjuvant Group  | OVA-specific lgG1       | OVA-specific CD8 T-cells<br>(Tetramer+) |
|-----------------|-------------------------|-----------------------------------------|
| OVA alone       | Baseline                | Baseline                                |
| OVA + 2'3'cGAMP | Significantly Increased | Marked Increase                         |

This study demonstrates that 2'3'cGAMP stimulates both antigen-specific T cell and B cell responses in a STING-dependent manner.

# **Experimental Protocols**

# Protocol 1: Intranasal Immunization with cGAMP Adjuvant

This protocol is adapted from studies using cGAMP as a mucosal adjuvant with a model antigen like ovalbumin (OVA).

#### Materials:

- cGAMP diammonium salt
- Antigen (e.g., Ovalbumin)
- Sterile, endotoxin-free PBS
- Murine model (e.g., C57BL/6 mice)

#### Procedure:

- Preparation of Immunization Solution:
  - Dissolve **cGAMP diammonium** salt in sterile PBS to the desired stock concentration.
  - Dissolve the antigen (e.g., OVA) in sterile PBS.
  - On the day of immunization, mix the antigen solution with the cGAMP solution to achieve the final desired concentrations (e.g., 10 μg OVA and 5 μg cGAMP per 20 μl dose).



- Immunization Schedule:
  - Anesthetize mice lightly (e.g., with isoflurane).
  - Administer 10 μl of the immunization solution into each nostril (total of 20 μl per mouse).
  - Boost immunizations can be performed at 2 and 4 weeks after the primary immunization.
- Analysis of Immune Response:
  - Collect blood samples at desired time points (e.g., 2, 4, 6 weeks post-immunization) to analyze antigen-specific antibody titers (IgG, IgG1, IgG2c, IgA) by ELISA.
  - At the end of the experiment (e.g., 6 weeks post-final boost), sacrifice mice and isolate spleens and cervical lymph nodes.
  - Prepare single-cell suspensions from spleens and lymph nodes.
  - Re-stimulate splenocytes or lymphocytes with the specific antigen in vitro.
  - Analyze cytokine production (e.g., IFN-γ, IL-2, IL-4, IL-17) by ELISPOT or intracellular cytokine staining followed by flow cytometry to assess T-cell responses.

# Protocol 2: Cutaneous Immunization with cGAMP-Adjuvanted mRNA-LNP Vaccine

This protocol is based on studies using cGAMP incorporated into lipid nanoparticles for mRNA vaccines.

#### Materials:

- cGAMP diammonium salt
- mRNA-LNP vaccine formulation
- Murine model (e.g., BALB/c mice)

#### Procedure:



- Preparation of cGAMP-adjuvanted mRNA-LNP:
  - Incorporate cGAMP into the lipid nanoparticle formulation during the manufacturing process. A typical ratio is 1 μg of cGAMP per 10 μg of mRNA.

#### Immunization:

- Administer the cGAMP-adjuvanted mRNA-LNP vaccine via cutaneous injection (e.g., intradermal injection at the base of the tail).
- A typical immunization schedule involves a primary immunization followed by a boost 3 weeks later.
- Evaluation of Immune Responses:
  - Collect sera at various time points to measure antigen-specific IgG, IgG1, and IgG2a antibody titers using ELISA.
  - At a specified time point post-boosting (e.g., 3 weeks), harvest spleens and bone marrow.
  - Perform ELISpot assays to determine the number of antigen-specific antibody-secreting cells (ASCs).
  - Analyze splenocytes for IL-4 and IFN-γ secreting cells and effector memory T-cell populations by flow cytometry.
  - Isolate lymphocytes from the lungs to analyze for resident memory T (TRM) cells.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: cGAMP-STING signaling pathway.

## **Experimental Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. JCI Insight The STING ligand cGAMP potentiates the efficacy of vaccine-induced CD8+ T cells [insight.jci.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Effective Application of cGAMP Diammonium Salt as a Vaccine Adjuvant in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210205#how-to-effectively-use-cgamp-diammonium-salt-as-a-vaccine-adjuvant-in-murine-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com